![molecular formula C10H21NO B13186014 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)
1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol typically involves the reaction of 2-methylcyclopentanone with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The reaction conditions include maintaining a temperature of around 0-5°C during the addition of reagents and then allowing the reaction mixture to warm to room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reduction step .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide at low temperatures.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins
Wirkmechanismus
The mechanism of action of 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Propanol: A primary alcohol with similar chemical properties but lacks the cyclopentyl and aminomethyl groups.
2-Amino-2-methyl-1-propanol: Another compound with an amino and hydroxyl group but with a different structural arrangement.
Uniqueness: 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl ring and the aminomethyl group allows for specific interactions with molecular targets, making it valuable in specialized applications .
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
1-[1-(aminomethyl)-2-methylcyclopentyl]propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(12)10(7-11)6-4-5-8(10)2/h8-9,12H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
BIPAQKXIYXAXGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1(CCCC1C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


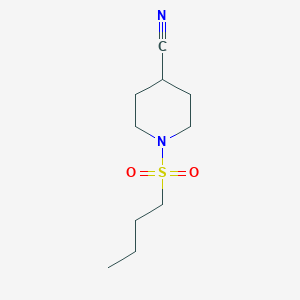
![Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)
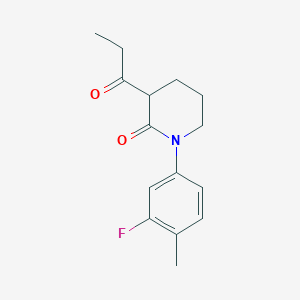
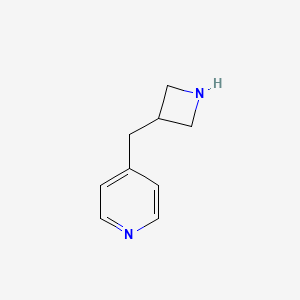
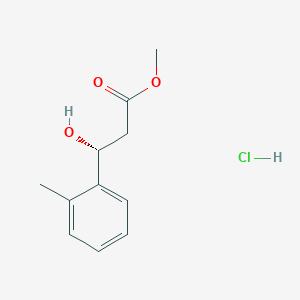
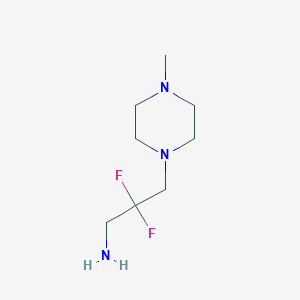
![tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)
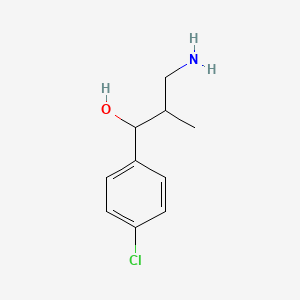
![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)
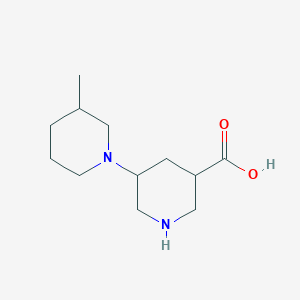
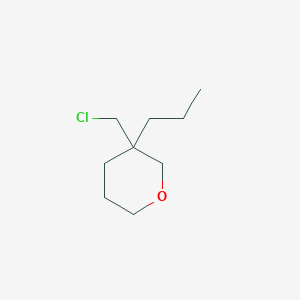
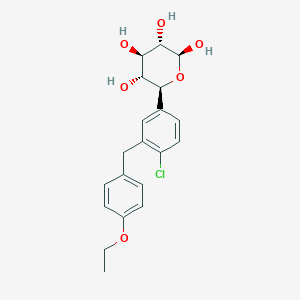
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
